

Synthesis of Methioninol from L-methionine: A Technical Guide

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Compound of Interest

Compound Name: *Methioninol*

Cat. No.: *B554992*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of **methioninol**, a valuable chiral building block in drug development, from the readily available amino acid L-methionine. This document provides a comprehensive overview of both a direct reduction method and a two-step protection-reduction-deprotection sequence. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate practical application in a research and development setting.

Direct Reduction of L-methionine to L-methioninol

A straightforward and efficient method for the synthesis of L-**methioninol** from L-methionine involves the direct reduction of the carboxylic acid functionality. A notable one-step procedure utilizes a sodium borohydride-iodine (NaBH₄-I₂) system. This method has been reported to yield L-**methioninol** in good purity and yield.

Experimental Protocol: Sodium Borohydride-Iodine Reduction

This protocol is adapted from the procedure described by McKennon et al. (1993)[[1](#)].

Materials:

- L-methionine

- Sodium borohydride (NaBH_4)
- Iodine (I_2)
- Tetrahydrofuran (THF), anhydrous
- Methanol (MeOH)
- Potassium hydroxide (KOH)
- Methyl-tert-butyl ether (MTBE)
- Sodium sulfate (Na_2SO_4), anhydrous

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), suspend L-methionine in anhydrous THF.
- Add sodium borohydride to the suspension.
- Prepare a solution of iodine in anhydrous THF.
- Add the iodine solution dropwise to the L-methionine and NaBH_4 suspension. The reaction is exothermic and may require cooling to maintain a controlled temperature.
- After the addition is complete, heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight) to ensure complete reaction.
- Cool the reaction mixture to room temperature and cautiously quench by the dropwise addition of methanol.
- Remove the solvent in vacuo.
- Dissolve the residue in an aqueous solution of potassium hydroxide.
- Extract the aqueous layer with methyl-tert-butyl ether.

- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude L-methioninol.
- The crude product can be further purified by distillation or chromatography.

Quantitative Data

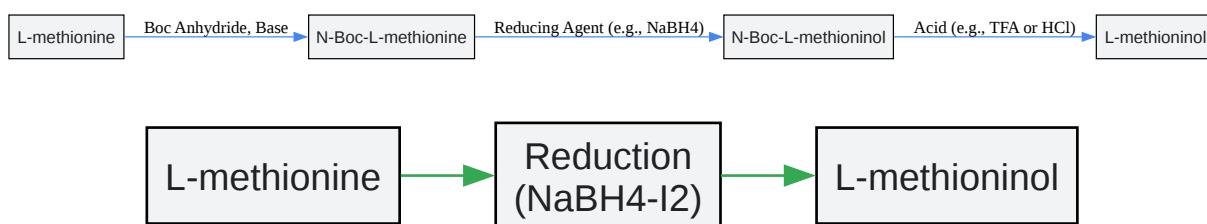
Parameter	Value	Reference
Yield	65%	[1]
Boiling Point	140 °C at 1 mm Hg	[1]
Melting Point	34-35 °C	[1]

Two-Step Synthesis via N-Protection and Reduction

An alternative and widely applicable strategy for the synthesis of amino alcohols from amino acids is a two-step process involving the protection of the amine group, followed by reduction of the carboxylic acid, and subsequent deprotection. The tert-butyloxycarbonyl (Boc) group is a common choice for amine protection due to its stability and ease of removal under acidic conditions.

Experimental Workflow

The overall workflow for the two-step synthesis is depicted below:



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References

- 1. erowid.org [erowid.org]
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